

The chemical structure and properties of S-(+)-GABOB.

Author: BenchChem Technical Support Team. Date: December 2025



S-(+)-GABOB: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of S-(+)-4-Amino-3-hydroxybutanoic acid (**S-(+)-GABOB**). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

S-(+)-GABOB, an enantiomer of γ -amino- β -hydroxybutyric acid (GABOB), is a structural analogue of the principal inhibitory neurotransmitter, γ -aminobutyric acid (GABA).[1] The introduction of a hydroxyl group at the third carbon atom creates a chiral center, resulting in two stereoisomers: **S-(+)-GABOB** and R-(-)-GABOB.[2]



Identifier	Value
IUPAC Name	(3S)-4-amino-3-hydroxybutanoic acid[3]
Synonyms	(S)-4-Amino-3-hydroxybutyric acid, S-(+)-4- Amino-3-hydroxybutanoic acid, GABOB (beta- hydroxy-GABA)[4][5]
CAS Number	7013-05-0[4]
Molecular Formula	C4H9NO3[4]
SMILES	O=C(O)CINVALID-LINKCN[3][6]
InChI Key	YQGDEPYYFWUPGO-VKHMYHEASA-N[3]

Physicochemical Properties

S-(+)-GABOB is a white to light yellow crystalline powder.[4] A summary of its key physicochemical properties is presented below.

Property	Value	Reference
Molecular Weight	119.12 g/mol	[4][5]
Melting Point	207-212 °C	[4][5]
Specific Rotation [α]	+17.2° (c=1.23, H2O)	[4]
Solubility	Soluble in water and DMSO.	[5][6]

Biological Activity and Pharmacological Properties

S-(+)-GABOB is an endogenous metabolite of GABA and exhibits activity as a neurotransmitter, primarily through its interaction with GABA receptors.[3][6] It is recognized for its anticonvulsant properties.[1]

Receptor Binding Profile and Enantioselectivity

The stereochemistry of GABOB significantly influences its affinity and efficacy at different GABA receptor subtypes.



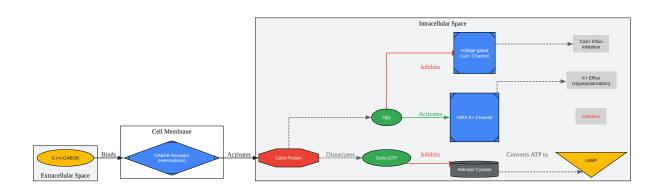
Receptor Subtype	S-(+)-GABOB Activity	R-(-)-GABOB Activity
GABAA Receptor	Higher affinity agonist	Lower affinity agonist
GABAB Receptor	Partial agonist	More potent agonist
GABAC Receptor (p1 wild-type)	Full agonist (EC50 = 45 μM)	More potent agonist (EC50 = 19 μM)
GABAC Receptor (ρ1 T244S mutant)	Competitive antagonist (KB = $204.0 \pm 14.3 \mu M$)	Weak partial agonist

Data compiled from multiple sources.[1][2][7][8]

Signaling Pathways

As an agonist at GABA receptors, **S-(+)-GABOB** can modulate neuronal excitability through various signaling cascades. The activation of metabotropic GABAB receptors, for instance, initiates a G-protein-mediated signaling pathway.





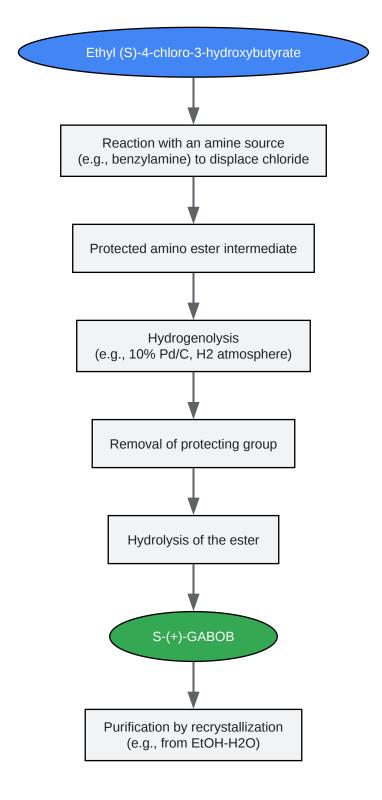
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Caption: GABAB receptor signaling pathway activated by S-(+)-GABOB.

Experimental Protocols Synthesis of S-(+)-GABOB

A common synthetic route to **S-(+)-GABOB** starts from ethyl (S)-4-chloro-3-hydroxybutyrate. The following is a generalized protocol based on published methods.[4]





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Caption: General synthetic workflow for S-(+)-GABOB.

Methodology:



- Amination: Ethyl (S)-4-chloro-3-hydroxybutyrate is reacted with a suitable amine to introduce the amino group. This step often involves the use of a protecting group for the amine.
- Deprotection/Reduction: The protecting group is removed, often concurrently with the reduction of any other necessary functional groups. A common method is catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
- Hydrolysis: The ester is hydrolyzed to the carboxylic acid, typically under acidic or basic conditions.
- Purification: The final product, S-(+)-GABOB, is purified, for example, by recrystallization from a solvent mixture like ethanol-water to yield a white solid.[4]

Receptor Binding Assay (Conceptual)

To determine the binding affinity of **S-(+)-GABOB** to a specific GABA receptor subtype, a competitive radioligand binding assay can be employed.

Methodology:

- Membrane Preparation: Prepare crude synaptic membranes from a tissue source expressing the receptor of interest (e.g., rat brain) or from cell lines overexpressing a specific recombinant receptor subtype.
- Incubation: Incubate the membranes with a known concentration of a suitable radioligand (e.g., [3H]-GABA) and varying concentrations of **S-(+)-GABOB**.
- Separation: Separate the bound and free radioligand, typically by rapid filtration.
- Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
- Data Analysis: Plot the percentage of specific binding against the concentration of S-(+)-GABOB. The IC₅₀ (the concentration of S-(+)-GABOB that inhibits 50% of specific radioligand binding) can then be calculated and converted to a Ki (inhibition constant).

Conclusion







S-(+)-GABOB is a chiral molecule with distinct pharmacological properties that differ from its R-(-) enantiomer. Its activity as a GABA receptor agonist, particularly at GABAA and GABAC receptors, underscores its potential as a modulator of inhibitory neurotransmission. The detailed understanding of its structure, properties, and interactions with specific receptor subtypes is crucial for the development of novel therapeutics targeting the GABAergic system. Further research into its enantioselective actions will continue to provide valuable insights for rational drug design.

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- To cite this document: BenchChem. [The chemical structure and properties of S-(+)-GABOB.]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1674389#the-chemical-structure-and-properties-of-s-gabob]



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